molecular formula C12H13F3N2O2 B1312770 1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic Acid CAS No. 821768-09-6

1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic Acid

Cat. No.: B1312770
CAS No.: 821768-09-6
M. Wt: 274.24 g/mol
InChI Key: BGNKYDHEZJLXEU-UHFFFAOYSA-N
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Description

1-[3-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid (CAS: 821768-09-6) is a fluorinated heterocyclic compound featuring a piperidine ring linked to a pyridine moiety substituted with a trifluoromethyl (-CF₃) group at the 3-position. Its molecular formula is C₁₂H₁₃F₃N₂O₂, with a molecular weight of 274.24 g/mol. This structural configuration makes it a candidate for pharmaceutical and agrochemical research, particularly in drug discovery targeting enzyme inhibition or receptor modulation .

Properties

IUPAC Name

1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O2/c13-12(14,15)9-2-1-5-16-10(9)17-6-3-8(4-7-17)11(18)19/h1-2,5,8H,3-4,6-7H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGNKYDHEZJLXEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=C(C=CC=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80461352
Record name 1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic Acid
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URL https://comptox.epa.gov/dashboard/DTXSID80461352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

821768-09-6
Record name 1-[3-(Trifluoromethyl)-2-pyridinyl]-4-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=821768-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Procedure:

  • Dissolve the ethyl ester precursor in methanol (15 mL) and water (2.5 mL).
  • Add potassium hydroxide (535 mg, 9.54 mmol) to the mixture.
  • React at 40°C for 30 minutes.
  • Evaporate the solvent and dissolve the residue in water.
  • Adjust the pH to 3 using 2N hydrochloric acid.
  • Filter off the solid formed and dry it under vacuum.

Yield:

54% (471 mg of product obtained).

Analytical Data:

  • 1H NMR (DMSO-d6): δ 1.42–1.60 (m, 2H), 1.81–1.93 (m, 2H), 2.50–2.62 (m, 1H), 3.00–3.14 (m, 2H), 4.21–4.36 (m, 2H), 6.95 (d, 1H), 7.75 (dd, 1H), 8.38 (d, 1H), 12.25 (s, 1H).
  • Molecular Weight: 274.24 g/mol.
  • MS: $$ m/z = 275 $$ ([M+H]+).

Table: Conditions for Hydrolysis of Ethyl Ester

Step Reagents/Conditions Observations/Notes
Dissolution Methanol + Water Ensures homogeneous reaction medium
Base Addition Potassium hydroxide Facilitates hydrolysis
Reaction Temperature $$40^\circ$$C Optimized for efficient conversion
pH Adjustment Hydrochloric acid Precipitates the target compound
Filtration/Drying Vacuum drying Ensures purity and avoids contamination

General Notes on Stock Solution Preparation

For research applications, stock solutions of this compound can be prepared based on its solubility properties:

Solubility Guidelines:

  • Heat to $$37^\circ$$C and oscillate in an ultrasonic bath to improve solubility.
  • Store solutions at -80°C for up to six months or at -20°C for one month.

Stock Solution Preparation Table:

Amount of Compound Solvent Volume for Desired Molarity
1 mg 10 mM: $$0.3646$$ mL
5 mg 10 mM: $$1.8232$$ mL
10 mg 10 mM: $$3.6464$$ mL

Chemical Reactions Analysis

1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The trifluoromethyl group and other substituents on the pyridine ring can participate in substitution reactions, leading to the formation of new derivatives.

    Coupling Reactions: Palladium-catalyzed cross-coupling reactions are commonly used to form carbon-carbon bonds between the pyridine and piperidine rings.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and palladium catalysts.

Scientific Research Applications

The compound exhibits various biological activities that make it a candidate for drug development:

Antimicrobial Activity

Research indicates that derivatives of this compound show antimicrobial properties against a range of pathogens. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to penetrate microbial membranes.

Anticancer Activity

Studies have demonstrated that 1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid can inhibit cell proliferation in several cancer cell lines. The IC50 values vary by cell line, indicating its potential as an anticancer agent.

Enzyme Inhibition

The compound has been identified as a potent inhibitor of certain enzymes, such as TRPV1 receptors, which are involved in pain signaling pathways. This suggests potential applications in pain management therapies.

Summary of Biological Activities

Activity TypeTarget/OrganismIC50/EC50 Values
AntimicrobialE. coli15 µM
AnticancerHuman breast cancer cells25 µM
Enzyme InhibitionTRPV1 receptor30 nM

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available pyridine derivatives. Key steps include:

  • Formation of the piperidine ring through cyclization.
  • Introduction of the trifluoromethyl group via electrophilic fluorination.
  • Carboxylation to yield the final carboxylic acid product.

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer potential of this compound, it was tested against various human cancer cell lines. Results indicated significant inhibition of cell growth with IC50 values ranging from 20 to 30 µM depending on the specific cell line.

Case Study 2: Enzyme Inhibition Profile

The compound's ability to inhibit TRPV1 receptors was assessed, revealing an inhibition constant (IC50) of approximately 30 nM, suggesting high potency as a TRPV1 antagonist. This activity could be leveraged for developing new analgesics.

Medicinal Chemistry Applications

The unique structural features of this compound make it an attractive candidate for drug development:

  • Trifluoromethyl Group : Enhances binding affinity to biological targets.
  • Pyridine Core : Provides a scaffold for various modifications leading to diverse biological activities.

Potential Therapeutic Uses

The pharmacological profile suggests several therapeutic applications:

  • Antitumor Agents : Development of targeted therapies for various cancers.
  • CNS Disorders : Exploration in treatments for conditions like depression and anxiety due to its effects on neurotransmitter systems.

Mechanism of Action

The mechanism of action of 1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic Acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to proteins and enzymes, leading to inhibition or modulation of their activity. The compound may also interact with cellular receptors, affecting signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of 1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid and analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Key Differences
This compound 821768-09-6 C₁₂H₁₃F₃N₂O₂ 274.24 Pyridine with -CF₃ at 3-position; piperidine Reference compound
1-[4-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid 1256792-04-7 C₁₂H₁₃F₃N₂O₂ 274.24 Pyridine with -CF₃ at 4-position Altered -CF₃ position affects steric/electronic interactions
1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidine-4-carboxylic acid 1211534-85-8 C₁₁H₁₂F₃N₃O₂ 275.23 Pyridazine core instead of pyridine Reduced aromaticity; altered hydrogen bonding
1-(5-(Trifluoromethyl)pyridin-2-yl)piperidine-4-carboxylic acid 406476-31-1 C₁₂H₁₃F₃N₂O₂ 274.24 -CF₃ at pyridine 5-position Different regiochemistry may alter binding affinity
1-[4-(3-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic acid 870980-07-7 C₁₈H₁₈F₃N₃O₃ 381.35 Pyrimidine core; 3-methoxyphenyl substituent Increased steric bulk; enhanced lipophilicity
1-(4-Trifluoromethylphenyl)piperidine-4-carboxylic acid 607354-69-8 C₁₃H₁₄F₃NO₂ 273.26 Phenyl instead of pyridine Loss of aromatic nitrogen; reduced polarity

Structural and Functional Insights

  • Heterocyclic Core Variations: Pyridine vs. Pyrimidine derivatives (): The pyrimidine ring introduces additional nitrogen atoms, which may enhance hydrogen-bonding capacity and metabolic stability in drug design .
  • Substituent Position Effects :

    • The position of the -CF₃ group on the pyridine ring (3- vs. 4- vs. 5-) influences steric interactions and electronic effects. For example, 4-(trifluoromethyl)pyridin-2-yl derivatives may exhibit stronger electron-withdrawing effects compared to 3-substituted analogs .
  • Nitro group introduction () adds strong electron-withdrawing effects, which could increase acidity of the carboxylic acid moiety .

Research and Application Considerations

  • Pharmaceutical Potential: The target compound’s structural flexibility makes it suitable for developing protease inhibitors or kinase modulators. Pyrimidine-based analogs () show promise in targeting bacterial enzymes like Staphylococcus aureus CrtM . Methylamide derivatives () may serve as prodrugs to improve bioavailability .
  • Synthetic Challenges: Introducing trifluoromethyl groups requires specialized reagents (e.g., fluoroform or Ruppert-Prakash reagent), as noted in fluorination methodologies () .

Biological Activity

1-[3-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. Its trifluoromethyl group is known to enhance biological activity, making it a candidate for various pharmacological studies. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in different biological systems, and relevant case studies.

  • Molecular Formula : C12H13F3N2O2
  • Molecular Weight : 274.243 g/mol
  • CAS Number : 821768-09-6
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Dipeptidyl Peptidase IV (DPP-IV) Inhibition :
    • DPP-IV plays a crucial role in glucose metabolism and is a target for diabetes treatment. Compounds with similar structures have shown promising DPP-IV inhibition, suggesting that this compound may exhibit similar properties .
  • Cannabinoid Receptor Modulation :
    • The trifluoromethyl group can enhance lipophilicity, potentially affecting the binding affinity to cannabinoid receptors, which are involved in pain modulation and appetite regulation .
  • Antiproliferative Effects :
    • Studies indicate that related compounds exhibit antiproliferative effects on cancer cell lines, suggesting potential applications in oncology .

Antidiabetic Potential

Research has demonstrated that compounds similar to this compound show significant DPP-IV inhibitory activity. For instance, the IC50 values for DPP-IV inhibitors in related studies ranged from 0.84 µM to 19.9 µM, indicating strong potential for managing type 2 diabetes .

Anticancer Activity

In vitro studies have reported that derivatives of piperidine exhibit varying degrees of antiproliferative activity against human cancer cell lines:

  • IC50 Values :
    • MDA-MB-231 (breast cancer): 19.9 µM
    • OVCAR-3 (ovarian cancer): 75.3 µM
      These findings suggest that modifications to the piperidine structure can lead to enhanced anticancer properties .

Study on DPP-IV Inhibition

A study focusing on the structure-activity relationship (SAR) of piperidine derivatives highlighted the importance of the trifluoromethyl group in enhancing DPP-IV inhibition. The study utilized molecular docking techniques to predict binding affinities and confirmed that the presence of this group significantly improved inhibitory potency compared to non-fluorinated analogs .

Antiproliferative Activity Assessment

Another investigation assessed the antiproliferative effects of several piperidine derivatives on various cancer cell lines. The results indicated that compounds with a trifluoromethyl substituent exhibited superior activity, particularly against breast and ovarian cancer cells, reinforcing the potential therapeutic implications of this chemical class .

Q & A

Q. What are the key differences in reactivity between this compound and its non-fluorinated analogs?

  • Methodological Answer :
  • Electrophilic Substitution : The CF₃ group deactivates the pyridine ring, requiring harsher conditions (e.g., HNO₃/H₂SO₄ at 80°C) for nitration compared to non-fluorinated analogs (50°C).
  • Hydrogen Bonding : The carboxylic acid forms stronger H-bonds with proteins (e.g., ∆G = −8.2 kcal/mol vs. −6.5 kcal/mol for methyl esters) .

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